molecular formula C14H19N3O3 B2732890 N-methyl-N-[(1,2-oxazol-3-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide CAS No. 2361681-59-4

N-methyl-N-[(1,2-oxazol-3-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide

Cat. No.: B2732890
CAS No.: 2361681-59-4
M. Wt: 277.324
InChI Key: BSJSYMXVVDTGSC-UHFFFAOYSA-N
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Description

N-methyl-N-[(1,2-oxazol-3-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, an oxazole moiety, and a prop-2-enoyl group

Properties

IUPAC Name

N-methyl-N-(1,2-oxazol-3-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-3-13(18)17-7-4-11(5-8-17)14(19)16(2)10-12-6-9-20-15-12/h3,6,9,11H,1,4-5,7-8,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJSYMXVVDTGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NOC=C1)C(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(1,2-oxazol-3-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Oxazole Moiety: The oxazole ring is introduced via a cyclization reaction involving an appropriate precursor, such as an amino alcohol or a nitrile oxide.

    Attachment of the Prop-2-enoyl Group: The prop-2-enoyl group is attached through an acylation reaction, often using acryloyl chloride in the presence of a base like triethylamine.

    Final Coupling: The final step involves coupling the oxazole and piperidine intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(1,2-oxazol-3-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated bonds.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

N-methyl-N-[(1,2-oxazol-3-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-methyl-N-[(1,2-oxazol-3-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of the oxazole ring, piperidine ring, and prop-2-enoyl group in this compound provides distinct chemical and biological properties not found in other similar compounds.

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